5-(2-furyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol
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Description
5-(2-furyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H9N5OS and its molecular weight is 271.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.05278110 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
One study describes the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which includes compounds structurally related to the specified chemical. These compounds exhibited antimicrobial activities, suggesting their potential application in developing new antimicrobial agents. The study highlighted that all synthesized compounds showed good or moderate activity, indicating their relevance in addressing microbial resistance (Bayrak et al., 2009).
Corrosion Inhibition
Another application area is corrosion inhibition. Schiff’s bases of pyridyl substituted triazoles, which are chemically related to the compound of interest, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies found that such compounds could offer significant protection against corrosion, with the inhibition performance being highly dependent on the molecular structure of the inhibitor. This suggests the potential utility of the specified chemical and its derivatives in protecting metals from corrosion (Ansari et al., 2014).
Structural and Conformational Analysis
Research into the structural and conformational features of related triazole compounds has provided insights into their biological activities. One study performed X-ray diffraction and molecular modeling techniques to investigate these aspects, which can be crucial for designing compounds with specific biological activities. The results from such studies can aid in understanding how structural variations in triazole compounds influence their function and stability (Karayel & Özbey, 2008).
Docking Studies for Biological Activities
Docking studies have been used to evaluate the biological activities of complexes containing the triazine unit, which is structurally related to the specified compound. These studies, supported by structural, spectral, and theoretical analysis, help in understanding the interaction of such compounds with biological targets, providing a basis for the development of new therapeutic agents (Marandi et al., 2018).
Synthesis and Antimicrobial Activity
The synthesis of triazole-3-mercaptoacetic acid derivatives, including compounds similar to the specified chemical, and their evaluation for antimicrobial activity against various bacterial strains indicate their potential as antimicrobial agents. This research contributes to the ongoing search for new compounds to combat resistant bacterial infections (Ulusoy et al., 2001).
Properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c19-12-16-15-11(10-5-3-7-18-10)17(12)14-8-9-4-1-2-6-13-9/h1-8H,(H,16,19)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYULOCIAVPFRTP-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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